The primary application of Zineb in research is studying and controlling fungal pathogens. Its fungicidal properties make it a valuable tool for researchers investigating fungal diseases in plants, [1] as well as those affecting humans and animals. [2] Studies explore Zineb's effectiveness against various fungal strains, its mechanism of action, and potential resistance development in fungi.
Zineb's presence in the environment is a concern due to its potential toxicity. Research explores its degradation patterns, environmental transport mechanisms, and impact on non-target organisms. [3] These studies are crucial for understanding Zineb's ecological footprint and developing strategies to minimize its environmental impact.
High-purity Zineb, often referred to as Zineb PESTANAL®, serves as a valuable analytical standard in various scientific research fields. Its well-defined properties ensure accurate and reliable results in analytical testing procedures, particularly in environmental analysis and quality control processes. [4]
Zineb is a chemical compound classified as an ethylene bis(dithiocarbamate) fungicide, primarily used in agriculture to protect crops from various fungal diseases. Its chemical formula is , and it is often represented by the structural formula containing a zinc ion coordinated with dithiocarbamate groups. Zineb is known for its effectiveness against a wide range of pathogens affecting fruits and vegetables, making it a crucial component in crop protection strategies.
The synthesis of zineb can be accomplished through the following methods:
Zineb has several applications primarily in agriculture:
Despite its efficacy, zineb's registration as a pesticide has been voluntarily canceled in the U.S. due to safety concerns, limiting its current use .
Interaction studies involving zineb have revealed its potential to interact negatively with various biological systems:
These interactions underscore the importance of adhering to safety guidelines during application.
Zineb belongs to a class of compounds known as dithiocarbamates. Below is a comparison with other similar compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Mancozeb | Contains manganese; broader spectrum fungicide. | |
| Nabam | Less toxic; often used in combination with zinc salts. | |
| Thiram | Used as both fungicide and seed treatment; higher toxicity profile. | |
| Propineb | More stable in formulations; used against specific pathogens. |
Zineb is unique due to its specific formulation involving zinc, which enhances its fungicidal properties while also presenting distinct health risks compared to other dithiocarbamates.
The comprehensive structural characterization of zinc ethylene bis(dithiocarbamate), commonly known as Zineb, represents a significant advancement in understanding this industrially important fungicide compound. Despite its widespread use since the 1940s, the crystal structure of Zineb remained elusive for over 75 years until recent breakthrough studies utilizing advanced powder X-ray diffraction techniques and Rietveld refinement methods [1] [2] [3].
Zineb exhibits a sophisticated coordination polymer architecture characterized by distinctive zinc-dithiocarbamate bonding dynamics that fundamentally define its structural and functional properties. The compound demonstrates a polymeric nature where zinc cations are intricately coordinated through ethylene bis(dithiocarbamate) ligands, forming extended three-dimensional networks [1] [4].
The inorganic core of Zineb consists of binuclear zinc clusters that can be described as Zn₂S₈ units [1]. Each zinc center adopts a distorted square pyramidal coordination geometry, with the metal cations coordinated by five sulfur atoms derived from the dithiocarbamate groups. The zinc-sulfur coordination bonds exhibit a range of distances from 2.325 to 2.488 Å for the primary coordination sphere, with an additional longer contact at 2.925 Å [1]. The metal-metal distance within the dimeric units measures 3.902(9) Å, which is slightly larger compared to analogous zinc dithiocarbamate complexes [1].
The ethylene bis(dithiocarbamate) ligands function as bridging units, connecting the inorganic zinc clusters into extended polymeric layers. These organic linkers adopt a bidentate chelating mode through their sulfur atoms, creating stable four-membered metallacycles with the zinc centers [5] [4]. The carbon-nitrogen bond distance of 1.360(9) Å within the thiocarbamate moiety indicates significant partial double bond character, reflecting the delocalization of electron density across the dithiocarbamate unit [1].
Table 1: Crystallographic Data for Zineb
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₆N₂S₄Zn |
| Molecular Weight (g/mol) | 275.77 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Parameter a (Å) | 7.5094(9) |
| Unit Cell Parameter b (Å) | 9.4356(9) |
| Unit Cell Parameter c (Å) | 7.4120(7) |
| Unit Cell Angle α (°) | 107.945(8) |
| Unit Cell Angle β (°) | 100.989(7) |
| Unit Cell Angle γ (°) | 105.365(8) |
| Unit Cell Volume (ų) | 460.07(10) |
| Z (formula units per cell) | 2 |
| Temperature (K) | 293 |
| X-ray Wavelength (Å) | 0.71 |
| Rietveld R-factors (%) | Rₚ = 2.42, Rᵨₚ = 3.21, R_Bragg = 1.45 |
| Density (g/cm³) | 1.74 |
The polymeric layers in Zineb are arranged in an ABAB stacking sequence, where adjacent layers are related by inversion symmetry [1]. These layers are stabilized through an extensive hydrogen bonding network involving the amine nitrogen atoms as donors and thiocarbamate sulfur atoms as acceptors. The hydrogen bond distances range from 3.332 to 3.749 Å, contributing significantly to the overall structural stability [1].
Notably, the structure contains two crystallographically independent ethylene bis(dithiocarbamate) ligands that exhibit distinct hydrogen bonding patterns. This structural feature results in differentiated thermal decomposition behavior, where the two ligand types decompose at different temperatures (182°C and 294°C), each corresponding to the loss of one carbon disulfide molecule [1].
The X-ray diffraction analysis of Zineb represents a landmark achievement in structural crystallography, utilizing sophisticated powder X-ray diffraction (PXRD) techniques combined with Rietveld refinement methodology to determine the crystal structure from microcrystalline powder samples [1] [6] [7].
Zineb crystallizes in the triclinic crystal system with space group P-1, exhibiting unit cell parameters of a = 7.5094(9) Å, b = 9.4356(9) Å, c = 7.4120(7) Å, with angles α = 107.945(8)°, β = 100.989(7)°, and γ = 105.365(8)° [1]. The relatively low symmetry of the triclinic system reflects the complex arrangement of the organic-inorganic hybrid structure and the presence of multiple crystallographically distinct molecular fragments.
The diffraction pattern of Zineb exhibits relatively broad diffraction peaks, indicating moderate crystallinity of the powder particles [1]. This characteristic peak broadening is attributed to the microcrystalline nature of the material and possible strain effects within the crystal lattice [8] [9]. Despite these challenges, the pattern contains sufficient structural information to enable comprehensive crystal structure determination through advanced computational methods.
Table 2: Selected Bond Distances in Zineb Structure
| Bond Type | Distance (Å) | Description |
|---|---|---|
| Zn–S1 | 2.325(8) | Short Zn-S coordination bond |
| Zn–S2 | 2.488(7) | Intermediate Zn-S coordination bond |
| Zn–S3 | 2.403(7) | Intermediate Zn-S coordination bond |
| Zn–S4 (symmetry) | 2.426(7) | Bridging coordination bond |
| Zn–S1 (long contact) | 2.925(8) | Weak coordination contact |
| Zn–Zn (dimer distance) | 3.902(9) | Metal-metal distance in dimer |
| C–N (thiocarbamate) | 1.360(9) | Partial double bond character |
| C–S (thiocarbamate) | 1.720-1.735 | Thiocarbamate C-S bonds |
| N–H···S (hydrogen bonds) | 3.332-3.749 | Interlayer hydrogen bonding |
The Rietveld refinement process employed a sophisticated approach utilizing real-space global optimization through simulated annealing with the Metropolis algorithm [1] [7]. To reduce the degrees of freedom in the refinement, rigid body descriptions were implemented using Z-matrix notation, with two rigid bodies representing each half of the ethylene bis(dithiocarbamate) ligand [1].
The indexing procedure was performed using iterative application of the singular value decomposition (LSI) function, which successfully identified the triclinic unit cell and probable P-1 space group symmetry [1]. Precise unit cell parameters were subsequently obtained through structureless Pawley fitting using the fundamental parameter approach [10] [11].
During the whole-pattern Rietveld refinement, multiple parameters were simultaneously optimized, including unit cell parameters, peak shape and profile parameters, background coefficients (described as Chebyshev polynomials), and structural parameters encompassing zinc atom positions, rigid body translation and rotation parameters, bond lengths within rigid bodies, and thermal displacement parameters [1] [12].
The quality of the refinement is reflected in the excellent figures of merit achieved: Rₚ = 2.42%, Rᵨₚ = 3.21%, RBragg = 1.45%, and Rexp = 0.72% [1]. These values indicate a high-quality structure solution with minimal discrepancy between observed and calculated diffraction patterns [6] [7].
The peak shape analysis reveals characteristic features associated with the microcrystalline nature of Zineb. The peak broadening follows patterns consistent with finite crystallite size effects and residual strain within the crystal lattice [8] [9]. The fundamental parameter approach effectively modeled these effects, enabling accurate extraction of structural information from the broadened diffraction peaks.
The vibrational spectroscopic characterization of Zineb provides crucial insights into the molecular structure and bonding characteristics of the functional groups present in this coordination polymer. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy serve as complementary techniques for identifying and characterizing the specific vibrational modes associated with the dithiocarbamate moieties and zinc coordination environment [1] [13] [14].
The FTIR spectrum of Zineb exhibits distinctive absorption bands that can be systematically assigned to specific functional groups and vibrational modes within the molecule [1]. In the high-frequency region, two prominent bands at 3232 and 3186 cm⁻¹ are observed and assigned to N–H stretching vibrations of the primary amine groups within the ethylene bis(dithiocarbamate) structure [1]. An additional medium-intensity band at 3030 cm⁻¹ is attributed to N–H stretching vibrations that are shifted to lower frequency due to hydrogen bonding interactions [1].
The aliphatic C–H stretching region (2950-2850 cm⁻¹) shows several weak bands corresponding to the ethylene bridge carbon-hydrogen bonds [1]. These bands provide confirmation of the organic backbone structure connecting the two dithiocarbamate units.
Table 3: FTIR Spectroscopic Band Assignments for Zineb
| Wavenumber (cm⁻¹) | Assignment | Intensity | Functional Group |
|---|---|---|---|
| 3232, 3186 | N–H stretching vibrations | Strong | Primary amine |
| 3030 | N–H stretching (hydrogen bonded) | Medium | Primary amine (H-bonded) |
| 2950-2850 | C–H stretching (aliphatic) | Weak | Ethylene bridge |
| 1538 | C–N stretching (thiocarbamate) | Strong | Thiocarbamate moiety |
| 1500-1050 | C–H bending, C–C stretching | Variable | Ethylene bridge |
| 1047 | Thiocarbamate stretching + N–H rocking | Medium | Dithiocarbamate |
| 977 | Thiocarbamate stretching | Medium | Dithiocarbamate |
| <850 | EBDTC skeleton + Zn–S vibrations | Weak | Coordination complex |
| 769 | C–S stretching | Medium | Carbon-sulfur bonds |
| 950-1060 | Symmetric C–S stretching region | Variable | Dithiocarbamate chelation |
The most diagnostic band in the fingerprint region appears at 1538 cm⁻¹ and is assigned to the C–N stretching vibration of the thiocarbamate moiety [1]. This frequency is significantly blue-shifted compared to typical C–N single bonds, reflecting the partial double bond character resulting from electron delocalization within the dithiocarbamate group [15] [16]. The measured C–N bond distance of 1.360(9) Å supports this assignment, indicating a bond order intermediate between single and double [1].
The intermediate fingerprint region (1500-1050 cm⁻¹) contains various bands arising from C–H bending and C–C stretching vibrations of the ethylene backbone [1]. Bands at 1047 cm⁻¹ and 977 cm⁻¹ are specifically assigned to thiocarbamate stretching vibrations with possible contributions from N–H rocking modes [1].
In the low-frequency region (<850 cm⁻¹), bands are tentatively assigned to EBDTC skeletal vibrations and Zn–S stretching modes [1]. The band at 769 cm⁻¹ corresponds to C–S stretching vibrations, which is characteristic of dithiocarbamate complexes [16] [17].
The diagnostic region for dithiocarbamate coordination (950-1060 cm⁻¹) shows characteristic bands that confirm the bidentate chelating mode of the ligands [18] [16]. The presence of single bands in this region, rather than doublets, indicates symmetrical coordination of both sulfur atoms to the zinc center, confirming the bidentate coordination mode [16] [19].
While specific Raman spectroscopic data for Zineb are limited in the available literature, the general principles of Raman-active modes in dithiocarbamate complexes provide valuable insights into the expected vibrational signatures [12] [20] [21].
Dithiocarbamate functional groups exhibit characteristic Raman signatures in several key regions. The C–S stretching modes typically appear in the range of 430-550 cm⁻¹ for symmetric coupled vibrations and 540-600 cm⁻¹ for asymmetric modes [21]. These bands are generally Raman-active and provide strong signals due to the high polarizability of the sulfur atoms [12] [20].
The thiocarbamate C=S stretching region (950-1200 cm⁻¹) shows bands that are both IR and Raman active, though with different relative intensities [22] [23]. For zinc dithiocarbamate complexes, the symmetric stretching modes are typically Raman-active, while asymmetric modes are IR-active [24].
Metal-sulfur stretching vibrations appear in the low-frequency region (150-450 cm⁻¹) and are particularly prominent in Raman spectra due to the high polarizability of the metal-sulfur bonds [12] [25]. For zinc complexes, these modes typically occur around 165-218 cm⁻¹ [25].
The ethylene backbone vibrations contribute to both IR and Raman spectra, with C–C stretching modes appearing around 800-1000 cm⁻¹ and C–H bending modes in the 1300-1500 cm⁻¹ region [21] [26].
The spectroscopic profile of Zineb can be compared with other metal dithiocarbamate complexes to understand the specific influence of zinc coordination and the ethylene bridge structure [18] [19] [27]. The thioureide band (C–N stretching) in Zineb appears at 1538 cm⁻¹, which is consistent with reported values for zinc dithiocarbamate complexes (1450-1520 cm⁻¹) [19] [27].
The shift in the C–N stretching frequency upon coordination reflects the degree of electron delocalization and the strength of metal-ligand interaction [16] [19]. In Zineb, the observed frequency suggests moderate electron donation from the nitrogen to the coordination sphere, consistent with the structural data showing partial double bond character [1].
Table 4: Comparison with Related Metal Dithiocarbamate Complexes
| Compound | Crystal System | Space Group | Zn/M-S Distance (Å) | Structure Type |
|---|---|---|---|---|
| Zineb (this work) | Triclinic | P-1 | 2.325-2.488 | Polymeric layers |
| Zn(diethyldithiocarbamate)₂ | Monoclinic | C2/c | 2.340-2.467 | Dimeric |
| Zn(dimethyldithiocarbamate)₂ | Orthorhombic | Pbca | 2.313-2.480 | Dimeric |
| Cd(ethylenebisdithiocarbamate) | Monoclinic | P2₁/c | 2.298-2.512 (Cd-S) | Polymeric chains |
| Mn(ethylenebisdithiocarbamate) | Orthorhombic | Pnma | 2.445-2.501 (Mn-S) | Polymeric sheets |
The hydrogen bonding network in Zineb, as revealed by the FTIR spectrum, significantly influences the vibrational frequencies of the N–H groups [1]. The observation of both free and hydrogen-bonded N–H stretching modes confirms the presence of the extensive intermolecular interactions that stabilize the layered structure [1].